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Compound of Interest

Compound Name: 4-(2-Bromoethyl)tetrahydropyran

Cat. No.: B1291720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a plausible synthetic route for 4-(2-Bromoethyl)tetrahydropyran. Due to the limited

availability of published experimental spectra for this specific compound, this guide presents

predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed

experimental protocols for its synthesis and characterization are also provided to support

further research and application in drug discovery and development.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(2-
Bromoethyl)tetrahydropyran. These predictions are derived from established principles of

NMR and mass spectrometry, and by comparison with known data for analogous structures

such as 2-(tetrahydropyran-4-yl)ethanol and various bromoalkanes.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.95 ddd 2H H-2e, H-6e

~3.40 t 2H -CH₂-Br

~3.35 td 2H H-2a, H-6a

~1.85 q 2H -CH₂-CH₂-Br

~1.70 m 1H H-4

~1.60 dm 2H H-3e, H-5e

~1.30 qd 2H H-3a, H-5a

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment

~67.5 C-2, C-6

~38.0 -CH₂-CH₂-Br

~35.0 C-4

~32.5 -CH₂-Br

~32.0 C-3, C-5

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretching (alkane)

1470-1440 Medium C-H bending (alkane)

1100-1050 Strong C-O-C stretching (ether)

650-550 Medium-Strong C-Br stretching
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Table 4: Predicted Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

194/192 Low
[M]⁺ (Molecular ion, Br

isotopes)

113 High [M - Br]⁺

95 Medium [M - CH₂CH₂Br]⁺

81/79 Medium [Br]⁺

57 High
[C₄H₉]⁺ (from fragmentation of

the ring)

Experimental Protocols
The following protocols describe a plausible method for the synthesis of 4-(2-
Bromoethyl)tetrahydropyran from a commercially available precursor, 2-(tetrahydropyran-4-

yl)ethanol, and the general procedures for acquiring the spectroscopic data.

Synthesis of 4-(2-Bromoethyl)tetrahydropyran
This two-step synthesis involves the preparation of the precursor alcohol followed by its

bromination.

Step 1: Synthesis of 2-(tetrahydropyran-4-yl)ethanol

A detailed protocol for the synthesis of the precursor alcohol can be adapted from literature

procedures for similar reductions. For instance, the reduction of ethyl 2-(tetrahydropyran-4-

yl)acetate.

Materials: Ethyl 2-(tetrahydropyran-4-yl)acetate, Lithium aluminum hydride (LiAlH₄), Diethyl

ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (1 M).

Procedure:
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A solution of ethyl 2-(tetrahydropyran-4-yl)acetate (1 equivalent) in anhydrous diethyl ether

is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl

ether at 0 °C under an inert atmosphere.

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 2 hours.

The reaction is quenched by the sequential dropwise addition of water, 15% aqueous

NaOH, and water.

The resulting precipitate is filtered off and washed with diethyl ether.

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to yield 2-(tetrahydropyran-4-yl)ethanol, which can

be purified by column chromatography on silica gel.

Step 2: Bromination of 2-(tetrahydropyran-4-yl)ethanol

Materials: 2-(tetrahydropyran-4-yl)ethanol, Carbon tetrabromide (CBr₄), Triphenylphosphine

(PPh₃), Dichloromethane (DCM, anhydrous).

Procedure:

To a stirred solution of 2-(tetrahydropyran-4-yl)ethanol (1 equivalent) and carbon

tetrabromide (1.5 equivalents) in anhydrous dichloromethane at 0 °C, triphenylphosphine

(1.5 equivalents) is added portion-wise.

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The residue is purified by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford 4-(2-Bromoethyl)tetrahydropyran.

Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent

and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The

sample can be analyzed as a thin film on a NaCl or KBr plate.

Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer with

electron ionization (EI) at 70 eV. The sample is introduced via direct infusion or gas

chromatography.

Visualized Experimental Workflow
The following diagram illustrates the proposed workflow for the synthesis and characterization

of 4-(2-Bromoethyl)tetrahydropyran.
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Caption: Synthetic and characterization workflow for 4-(2-Bromoethyl)tetrahydropyran.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(2-
Bromoethyl)tetrahydropyran: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b1291720#spectroscopic-data-of-4-2-
bromoethyl-tetrahydropyran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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